7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine 7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1261365-89-2
VCID: VC2820434
InChI: InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
SMILES: C1COC2=C(O1)C=C(C=N2)Cl
Molecular Formula: C7H6ClNO2
Molecular Weight: 171.58 g/mol

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine

CAS No.: 1261365-89-2

Cat. No.: VC2820434

Molecular Formula: C7H6ClNO2

Molecular Weight: 171.58 g/mol

* For research use only. Not for human or veterinary use.

7-Chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine - 1261365-89-2

Specification

CAS No. 1261365-89-2
Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
IUPAC Name 7-chloro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
Standard InChI InChI=1S/C7H6ClNO2/c8-5-3-6-7(9-4-5)11-2-1-10-6/h3-4H,1-2H2
Standard InChI Key OBBRXSOOGSZXCS-UHFFFAOYSA-N
SMILES C1COC2=C(O1)C=C(C=N2)Cl
Canonical SMILES C1COC2=C(O1)C=C(C=N2)Cl

Introduction

Chemical Structure and Identification

Structural Characteristics

7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine contains a bicyclic heterocyclic system with a 1,4-dioxino ring fused to a pyridine ring. The compound features a chlorine atom at position 7 of the pyridine ring, creating a unique chemical structure with potential for further functionalization. The dioxino ring introduces oxygen atoms that can participate in hydrogen bonding, potentially enhancing interactions with biological targets. The chlorine substituent adds lipophilicity and the potential for halogen bonding interactions, which may be significant for biological activity.

Derivatives and Related Compounds

Two significant derivatives of this core structure have been documented in chemical databases: the 6-carboxylic acid and the 8-carboxylic acid derivatives. The 6-carboxylic acid derivative (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-6-carboxylic acid) has the CAS number 877177-32-7 and European Community Number 959-988-5 . The 8-carboxylic acid derivative (7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine-8-carboxylic acid) is identified by CAS number 1305325-09-0 . Both derivatives maintain the core structure while introducing carboxylic acid functionality at different positions, which significantly alters their chemical properties and potential applications.

Another related compound in this family is 7-Chloro-8-iodo-2,3-dihydro- dioxino[2,3-b]pyridine (CAS: 1305324-52-0), which features both chlorine and iodine substituents, creating a dihalogenated derivative with distinct chemical properties .

Physical and Chemical Properties

Fundamental Properties

Based on the properties of its derivatives, the core 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine structure is expected to have similar physical characteristics. The carboxylic acid derivatives have a molecular weight of 215.59 g/mol and a molecular formula of C8H6ClNO4 . The core structure would have a lower molecular weight, corresponding to the absence of the carboxylic acid group.

Physical Properties Data

Table 1 presents the physical properties of the carboxylic acid derivatives, which provide insight into the likely properties of the parent compound:

Property6-Carboxylic Acid Derivative8-Carboxylic Acid Derivative7-Chloro-8-iodo Derivative
Molecular FormulaC8H6ClNO4C8H6ClNO4C7H5ClINO2
Molecular Weight215.59 g/mol215.59 g/mol297.48 g/mol
Density (Predicted)1.584±0.06 g/cm³Not reported2.043±0.06 g/cm³
Boiling Point (Predicted)383.6±42.0 °CNot reported339.0±42.0 °C
pKa (Predicted)2.65±0.20Not reported1.66±0.20

These predicted physical properties suggest that 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine derivatives have relatively high boiling points, moderate density, and acidic characteristics when carboxylic acid groups are present .

Chemical Reactivity

The chemical reactivity of 7-Chloro-2,3-dihydro- dioxino[2,3-b]pyridine is expected to be dominated by the heterocyclic system. The pyridine nitrogen can act as a hydrogen bond acceptor and may participate in coordination with metals. The chlorine substituent provides a site for potential nucleophilic aromatic substitution reactions. The dioxino ring introduces oxygen atoms that can participate in hydrogen bonding, potentially enhancing interactions with biological targets or chemical reagents.

Research Status and Applications

Research Challenges

One of the primary challenges in studying this compound is the lack of comprehensive data on its synthesis, properties, and applications. This knowledge gap presents both an obstacle and an opportunity for researchers interested in heterocyclic chemistry and drug discovery. The limited availability of research data suggests that further investigation into this compound class could yield valuable new insights.

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